

# In-Depth Technical Guide to Sulfaethoxypyridazine-13C6

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Compound of Interest		
Compound Name:	Sulfaethoxypyridazine-13C6	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **Sulfaethoxypyridazine-13C6**, an isotopically labeled sulfonamide antibiotic. The information is intended to support research, development, and analytical applications of this compound.

## **Core Chemical Properties**

**Sulfaethoxypyridazine-13C6** is a stable isotope-labeled version of Sulfaethoxypyridazine, a sulfonamide antibacterial agent. The labeling with six Carbon-13 atoms on the benzene ring makes it a valuable internal standard for quantitative analysis by mass spectrometry.

Property	Value	Source
Molecular Formula	C6[13C]6H14N4O3S	[1]
Molecular Weight	300.29 g/mol	[1]
Appearance	Pale Brown Solid	
Purity	≥95% by HPLC; ≥98% atom 13C	_
CAS Number (unlabeled)	963-14-4	[2][3][4]



## **Physicochemical Data**

Understanding the physicochemical properties of **Sulfaethoxypyridazine-13C6** is crucial for its application in experimental settings.

Property	Value	Details	Source
Solubility	Sparingly soluble in DMSO	1-10 mg/mL for the unlabeled compound.	
Data not available	Quantitative solubility in other organic solvents and aqueous solutions is not readily available.		
рКа	Data not available	The pKa of the sulfonamide group is a critical parameter for understanding its ionization state at different pH values. While data for other sulfonamides are available, the specific pKa for Sulfaethoxypyridazine is not reported in the searched literature.	

## Synthesis and Isotopic Labeling

While a specific, detailed protocol for the synthesis of **Sulfaethoxypyridazine-13C6** is not publicly available, a general and efficient method for the synthesis of phenyl-ring-13C-labeled sulfonamides has been described. This method can be adapted for the synthesis of **Sulfaethoxypyridazine-13C6**.

### **General Synthetic Workflow:**



The synthesis generally involves a multi-step process starting from commercially available 13C6-labeled aniline.



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Caption: General synthetic workflow for 13C-labeled sulfonamides.

#### **Key Experimental Steps (based on related syntheses):**

- Acetylation of Aniline-13C6: The amino group of Aniline-13C6 is protected by acetylation to prevent side reactions during the subsequent chlorosulfonation step.
- Chlorosulfonation: The acetylated product is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group onto the 13C-labeled phenyl ring.
- Condensation: The resulting sulfonyl chloride is condensed with 3-amino-6-ethoxypyridazine.
- Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield the final product,
  Sulfaethoxypyridazine-13C6.

### **Spectroscopic Analysis**

Spectroscopic data is essential for the structural confirmation and purity assessment of **Sulfaethoxypyridazine-13C6**.

#### **Mass Spectrometry**

Specific mass spectrometry data for **Sulfaethoxypyridazine-13C6** is not available in the searched literature. However, based on the unlabeled compound and general fragmentation patterns of sulfonamides, the following can be expected:

Expected Molecular Ion: [M+H]+ at m/z 301.



• Fragmentation: Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the bond between the sulfur and the phenyl ring.

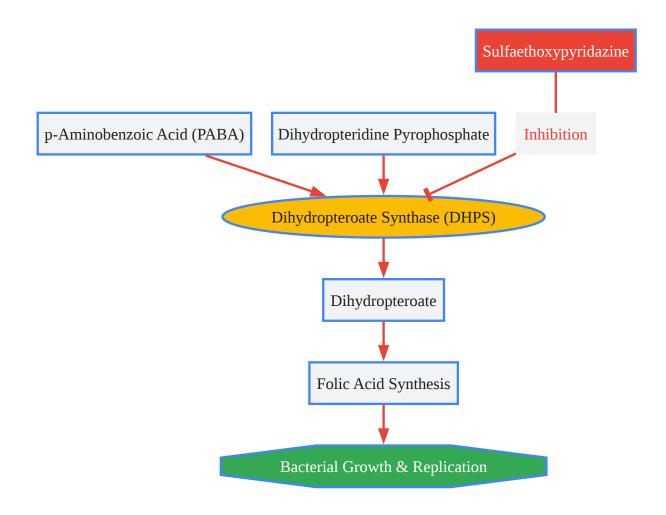
#### **13C NMR Spectroscopy**

Detailed 13C NMR data for **Sulfaethoxypyridazine-13C6** is not publicly available. The 13C labeling on the benzene ring will result in significantly different and more complex splitting patterns compared to the unlabeled compound due to 13C-13C coupling. For the unlabeled aromatic carbons, chemical shifts are typically observed in the range of 110-160 ppm.

# Mechanism of Action: Inhibition of Folate Synthesis

Sulfaethoxypyridazine, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.





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Caption: Inhibition of bacterial folate synthesis by Sulfaethoxypyridazine.

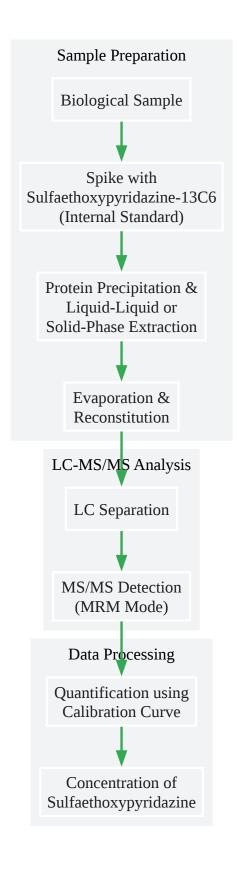
## **Experimental Protocols**

While a specific experimental protocol for the use of **Sulfaethoxypyridazine-13C6** is not provided in the search results, a general workflow for the analysis of sulfonamides in biological matrices using an isotopically labeled internal standard can be outlined.

# General Analytical Workflow for Sulfonamide Quantification in Biological Samples:



This workflow is applicable for the quantification of Sulfaethoxypyridazine in samples such as plasma or tissue homogenates.





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Caption: Analytical workflow for sulfonamide quantification.

This guide summarizes the currently available technical information on **Sulfaethoxypyridazine-13C6**. Further experimental investigation is required to fully characterize its physicochemical properties and to develop specific analytical and synthetic protocols.

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